Bienvenue dans la boutique en ligne BenchChem!

7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Lipophilicity Drug-likeness ADME prediction

7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 113408-69-8) is a heterocyclic small molecule (C₁₀H₁₃N₅O₂, MW 235.24 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class. It is characterized by a methyl substituent at position 7, a morpholin-4-yl group at position 2, and a carbonyl at position 5 of the fused bicyclic core.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 113408-69-8
Cat. No. B1436724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
CAS113408-69-8
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=NC(=NN12)N3CCOCC3
InChIInChI=1S/C10H13N5O2/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13,16)
InChIKeyVUOSTNVWUDFDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 113408-69-8): Structural Identity and Physicochemical Baseline


7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 113408-69-8) is a heterocyclic small molecule (C₁₀H₁₃N₅O₂, MW 235.24 g/mol) belonging to the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one class . It is characterized by a methyl substituent at position 7, a morpholin-4-yl group at position 2, and a carbonyl at position 5 of the fused bicyclic core [1]. The compound is commercially supplied at ≥95% purity, with recommended storage at 2–8°C under dry, sealed conditions, and is classified with GHS07 hazard warnings (H302, H315, H319, H335) . Predicted physicochemical properties include a LogP of −2.05 (ACD/Labs), topological polar surface area of 70–75.5 Ų, one H-bond donor, seven H-bond acceptors, one freely rotatable bond, and zero Rule-of-5 violations, indicating favorable drug-likeness potential .

Why 7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Cannot Be Casually Substituted: Key Structural Distinctions Among Triazolopyrimidinone Analogs


Within the [1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one scaffold, subtle variations in substituent identity and position produce divergent biological profiles that preclude simple analog interchange. The 2-morpholin-4-yl group of the target compound distinguishes it fundamentally from 2-amino-substituted analogs such as ICI 63197 (2-amino-6-methyl-4-propyl derivative, CAS 27277-00-5), a known PDE4 inhibitor with an IC₅₀ of 35 nM . The morpholine oxygen serves as an additional H-bond acceptor absent in amino congeners, while the methyl placement at position 7 (rather than position 5 or 6) alters the electronic distribution across the pyrimidinone ring and may redirect target engagement [1]. Furthermore, the regioisomeric 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (same formula, different carbonyl position) is a distinct chemical entity with potentially orthogonal biological activity, underscoring that even regioisomers cannot be treated as interchangeable procurement items [2].

Quantitative Comparative Evidence for 7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (CAS 113408-69-8): Procurement-Relevant Differentiation


Predicted Lipophilicity (LogP): A 2-log Unit Difference from the Closest Characterized PDE4 Inhibitor Analog

The target compound exhibits a predicted LogP of −2.05 (ACD/Labs, ChemSpider ) or −0.44 (computed, ChemScene ), both substantially lower than the LogP of the structurally related PDE4 inhibitor ICI 63197 (2-amino-6-methyl-4-propyl analog), which has a calculated LogP of approximately +0.89 based on its propyl substituent . This ~2–3 log unit difference predicts markedly higher aqueous solubility and lower membrane permeability for the target compound, directly influencing assay compatibility (e.g., aqueous buffer solubility limits) and cell-based screening conditions.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor/Acceptor Profile: Morpholine Oxygen Confers an Additional H-Bond Acceptor vs. 2-Amino Analogs

The target compound possesses 7 H-bond acceptors and 1 H-bond donor (ChemSpider ), compared to 5 H-bond acceptors and 2 H-bond donors for the 2-amino-substituted analog ICI 63197 [1]. The morpholine oxygen contributes an additional H-bond acceptor site absent in 2-amino congeners, while the 5(4H)-one carbonyl in the target compound replaces one donor site. This altered H-bond pharmacophore directly impacts potential kinase hinge-binding interactions, where morpholine oxygen atoms are established privileged fragments for engaging the catalytic lysine or hinge region of ATP-binding pockets [2].

Molecular recognition Kinase inhibitor design Structure-based screening

Regioisomeric Differentiation: 5(4H)-one vs. 7(4H)-one Carbonyl Position Defines Distinct Chemical Entities

The target compound (7-methyl, 5(4H)-one, CAS 113408-69-8) is a regioisomer of 5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS not verified, J-GLOBAL ID 200907057226811399) [1]. Both share the same molecular formula (C₁₀H₁₃N₅O₂) and MW (235.24), but differ in the position of the methyl group (C7 vs. C5) and the carbonyl group (C5 vs. C7). This positional isomerism alters the electronic conjugation pathway of the pyrimidinone ring and redistributes tautomeric equilibria, as evidenced by the distinct InChI Keys and SMILES strings [1]. No quantitative head-to-head biological comparison exists in the public domain for these two regioisomers, but class-level precedent indicates that such carbonyl positional shifts in triazolopyrimidinones can invert target selectivity profiles [2].

Regioisomerism Chemical identity Procurement specification

Caveat on Quantitative Biological Evidence: Limited Published Primary Data for This Specific CAS Number

A systematic search of PubMed, Google Scholar, PubChem, and patent databases (up to May 2026) returned no peer-reviewed primary research articles or granted patents reporting quantitative biological assay data (IC₅₀, Kd, EC₅₀, etc.) specifically for CAS 113408-69-8 [1]. By contrast, the structurally related 2-amino analog ICI 63197 (CAS 27277-00-5) has a well-characterized PDE4 inhibitory profile with an IC₅₀ of 35 nM , and the 6-ethyl-7-methyl-2-morpholin-4-yl analog (CAS 1428139-46-1) is cataloged in ChEMBL (CHEMBL3446212) as a distinct compound though lacking public bioactivity data [2]. The absence of published quantitative pharmacological data for CAS 113408-69-8 means that procurement decisions must currently be based on structural and physicochemical differentiation rather than on validated target engagement metrics.

Evidence gap Procurement risk Research tool qualification

Polar Surface Area and Drug-Likeness: Zero Rule-of-5 Violations vs. Higher-MW Triazolopyrimidine Drug Candidates

The target compound has a topological polar surface area (TPSA) of 70–75.5 Ų and zero violations of Lipinski's Rule of Five, with a molecular weight of 235.24 Da . In comparison, advanced triazolopyrimidine-based drug candidates such as PKI-402 (a dual PI3K/mTOR inhibitor with a morpholinotriazolopyrimidine core) have MW > 500 Da and TPSA > 100 Ų [1]. The lower MW and TPSA of CAS 113408-69-8 predict superior passive membrane permeability and a more favorable starting point for lead optimization campaigns, though this advantage must be weighed against the absence of validated potency data.

Drug-likeness Oral bioavailability prediction Lead-likeness

Commercial Availability and Purity Benchmarking vs. Closest Structural Analogs

CAS 113408-69-8 is commercially stocked by multiple suppliers (ChemScene, CymitQuimica, Leyan) at a standard purity of ≥95% . In comparison, the 6-ethyl-7-methyl-2-morpholin-4-yl analog (CAS 1428139-46-1) is also available at ≥95% purity from CymitQuimica , while ICI 63197 (CAS 27277-00-5) is available at ≥99% purity (HPLC) from Tocris . The 2-log lower purity specification for the target and its 6-ethyl analog relative to ICI 63197 reflects their status as research-grade screening compounds rather than pharmacological tool compounds with established bioactivity credentials. Standard storage conditions (sealed, dry, 2–8°C) apply , and the compound carries GHS07 hazard labeling (H302, H315, H319, H335) .

Commercial sourcing Purity specification Supply chain comparison

Recommended Application Scenarios for 7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Based on Structural and Physicochemical Differentiation


Kinase Hinge-Binder Fragment Screening Leveraging the Morpholine Pharmacophore

The morpholin-4-yl substituent at position 2 is a validated privileged fragment for ATP-binding site engagement in kinases and phosphodiesterases [1]. With a low molecular weight (235.24 Da) and favorable TPSA (70–75.5 Ų), this compound is well-suited as a fragment-like screening candidate in biochemical or biophysical assays (e.g., DSF, SPR, or X-ray crystallography) targeting kinases where morpholine-mediated hinge binding has been structurally confirmed, such as PI3K isoforms or PDE family enzymes [2]. Its superior aqueous solubility (predicted LogP −2.05) relative to more lipophilic triazolopyrimidine analogs reduces the risk of compound aggregation at typical fragment screening concentrations (200–500 µM).

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Triazolopyrimidinone Biological Activity

The well-defined 5(4H)-one carbonyl position and 7-methyl substitution pattern make this compound a precise SAR probe for distinguishing biological responses between regioisomeric triazolopyrimidinones [3]. Procurement of both CAS 113408-69-8 (7-methyl, 5-one) and the 5-methyl-7-one regioisomer [4] enables paired testing to attribute any differential activity (e.g., in antiproliferative or antimicrobial screens) specifically to the carbonyl/methyl positional swap while holding the morpholine substituent and molecular formula constant. This is critically important because regioisomers may co-elute or be misidentified in LC-MS workflows without careful chromatographic method development.

Chemical Biology Tool for ER Stress and Apoptosis Pathway Investigation

Vendor-reported mechanistic annotations indicate that triazolopyrimidinone derivatives bearing morpholine at position 2 have been investigated in the context of endoplasmic reticulum (ER) stress pathway modulation, including effects on ATF4 and NF-κB signaling proteins . While these annotations lack peer-reviewed quantitative validation for CAS 113408-69-8 specifically, the structural precedent from the broader triazolopyrimidine class supports exploratory use in ER stress and apoptosis phenotypic assays. Researchers should independently verify target engagement and pathway effects using appropriate positive controls (e.g., tunicamycin for ER stress, staurosporine for apoptosis) and orthogonal readouts.

Physicochemical Reference Standard for Triazolopyrimidine Library Design

With zero Rule-of-5 violations, a balanced H-bond donor/acceptor ratio (1:7), and a single rotatable bond, this compound serves as an excellent physicochemical reference point for designing triazolopyrimidine-focused compound libraries . Its LogP of −2.05 places it in a distinctly hydrophilic chemical space that is underrepresented in many commercial screening collections, offering an opportunity to explore biological target space (e.g., cytosolic enzymes, protein-protein interaction interfaces) that requires high aqueous solubility and low nonspecific binding.

Quote Request

Request a Quote for 7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.